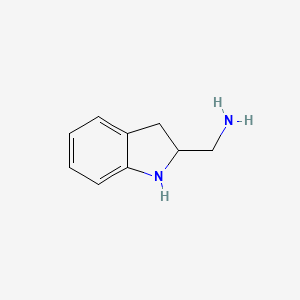

2-Aminomethylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2,3-dihydro-1H-indol-2-ylmethanamine |

InChI |

InChI=1S/C9H12N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6,10H2 |

InChI Key |

QOPBJIHGSQNGTB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CN |

Origin of Product |

United States |

Significance of the Indoline Scaffold in Contemporary Organic Synthesis

The indoline (B122111) core, a bicyclic structure featuring a fused benzene (B151609) and pyrrolidine (B122466) ring, is a privileged scaffold in organic synthesis. ekb.egresearchgate.net Its structural rigidity and defined stereochemical features make it an ideal framework for the design of complex molecules. The significance of the indoline scaffold is underscored by its presence in a vast array of biologically active compounds, including alkaloids and pharmaceuticals. ekb.egrsc.org This has spurred extensive research into synthetic methodologies for accessing and functionalizing the indoline ring system. researchgate.netsemanticscholar.org

The versatility of the indoline scaffold extends to its use as a chiral auxiliary and as a ligand in asymmetric catalysis, highlighting its importance in the construction of enantiomerically pure molecules. ekb.eg The ability to introduce various substituents onto the indoline ring allows for the fine-tuning of steric and electronic properties, making it a highly adaptable platform for diverse synthetic applications. researchgate.net

Overview of Key Research Disciplines Intersecting with 2 Aminomethylindoline Chemistry

Strategic Approaches to the this compound Core Structure

The construction of the this compound framework has been approached through several innovative synthetic strategies. These methods primarily revolve around the use of transition metal catalysis to facilitate key bond-forming events and intramolecular rearrangements to construct the heterocyclic core.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules. mdpi.com In the context of this compound synthesis, catalysts based on copper, palladium, and gold have proven to be particularly effective. nih.govsioc-journal.cnsioc-journal.cn These methods often involve the activation of alkenes or alkynes to trigger cyclization cascades that lead to the desired indoline products. beilstein-journals.org

A significant advancement in the synthesis of 2-aminomethylindolines is the copper-catalyzed intra- and intermolecular diamination of alkenes. nih.govrsc.org This method provides a direct route to chiral vicinal diamines, which are valuable as ligands in asymmetric catalysis and as components of bioactive molecules. nih.govrsc.org The reaction typically involves the use of 2-allylanilines as substrates, which undergo cyclization in the presence of a copper catalyst and an external amine nucleophile. nih.gov

The scope of this reaction is broad, accommodating various γ-alkenyl sulfonamides and external amine nucleophiles such as TsNH2, MsNH2, and benzamide. nih.gov The efficiency of the reaction is influenced by the choice of copper catalyst, oxidant, and reaction conditions. For instance, the use of Cu(OTf)2·bis(oxazoline) catalyst has been shown to be effective for substrates with internal alkenes. nih.gov A proposed mechanism for this copper(II)-catalyzed diamination involves the coordination of the γ-unsaturated sulfonamide to the copper(II) center, followed by a cis-aminocupration to form an organocopper(II) intermediate. nih.gov Homolysis of the C-Cu(II) bond generates a primary carbon radical, which then undergoes C-N bond formation. nih.gov

Table 1: Scope of Copper-Catalyzed Diamination of 2-Allylanilines

| Entry | Substrate (1) | External Amine | Product (2) | Yield (%) |

| 1 | N-Tosyl-2-allylaniline | TsNH2 | 2a | 85 |

| 2 | N-Tosyl-2-allylaniline | MsNH2 | 2b | 78 |

| 3 | N-Tosyl-2-allylaniline | SESNH2 | 2c | 81 |

| 4 | N-Tosyl-2-allylaniline | Benzamide | 2d | 55 |

| 15 | N-Tosyl-2-(but-2-en-1-yl)aniline (1k) | TsNH2 | 2k | 65 |

| 16 | N-Tosyl-2-(pent-2-en-1-yl)aniline (1l) | TsNH2 | 2l | 70 |

| Reaction conditions: 20 mol % Cu(2-ethylhexanoate)2, MnO2 (3 equiv), 2,6-di-t-Bu-4-Me-pyridine (1 equiv), PhCF3, RNH2 (2.2 equiv), 110 °C, 24 h. For entries 15 and 16, Cu(R,R)-Ph-box2 was used as the catalyst. Data sourced from Chemler, et al. nih.gov |

Palladium catalysis has been instrumental in the development of asymmetric dearomatization reactions, which convert flat aromatic compounds into three-dimensional chiral molecules. nih.gov This strategy has been successfully applied to the synthesis of enantioenriched indolines from indole (B1671886) precursors. nih.govnih.gov One notable approach involves the intermolecular asymmetric dearomative arylation of indoles using diazonium salts and aromatic boronic acids. nih.gov This three-component cross-coupling reaction, facilitated by a ligand-swap strategy, allows for the construction of 2,3-diarylated indolines with high stereocontrol. nih.gov

Another powerful palladium-catalyzed method is the asymmetric dearomative carbonylation of N-arylacyl indoles. nih.gov This tandem Heck/carbonylation reaction leads to the formation of indoline-3-carboxylates bearing adjacent C2-aza-quaternary and C3 tertiary stereocenters with high yields and excellent enantioselectivity. nih.gov The development of palladium-catalyzed asymmetric dearomative cyclizations has also been a significant area of research, enabling the construction of complex natural products. rsc.org

Table 2: Palladium-Catalyzed Asymmetric Dearomative Diarylation of Indoles

| Entry | Indole Substrate | Aryl Diazonium Salt | Aryl Boronic Acid | Product | Yield (%) | ee (%) |

| 1 | N-Boc-indole | 4-Methoxyphenyldiazonium tetrafluoroborate | Phenylboronic acid | 2,3-diarylindoline | 85 | 95 |

| 2 | N-Me-indole | 4-Chlorophenyldiazonium tetrafluoroborate | 4-Tolylboronic acid | 2,3-diarylindoline | 78 | 92 |

| 3 | N-Boc-5-methoxyindole | Phenyldiazonium tetrafluoroborate | 4-Fluorophenylboronic acid | 2,3-diarylindoline | 91 | 97 |

| This table is a representative example and does not correspond to a specific publication. |

Gold(I) catalysts, known for their soft Lewis acidity, have emerged as powerful tools for activating alkynes and allenes towards nucleophilic attack, leading to the formation of various cyclic and polycyclic structures. beilstein-journals.orgmdpi.comencyclopedia.pub In the context of indoline synthesis, gold(I)-catalyzed dearomatization strategies often involve the intramolecular cyclization of functionalized indoles. For example, gold(I) catalysts can promote the domino cyclization of enol ethers to generate polyaromatic heterocycles, including carbazoles, from indole-containing substrates. beilstein-journals.org

These reactions proceed under mild conditions and exhibit high regioselectivity, often favoring a 5-exo-dig cyclization pathway. beilstein-journals.org The choice of the ancillary ligand on the gold(I) catalyst can significantly influence the reaction's outcome. The versatility of gold catalysis allows for the construction of complex fused indoline skeletons from readily available starting materials. researchgate.net

Intramolecular Annulation and Rearrangement Pathways

Intramolecular reactions provide an efficient means of constructing cyclic systems by forming multiple bonds in a single operation. These strategies are particularly useful for synthesizing complex indoline and indolenine ring systems.

The palladium-catalyzed intramolecular dearomative Heck reaction is a powerful method for constructing spiro-indoline and other fused indoline systems. nih.govresearchgate.netrsc.org This reaction typically involves the cyclization of indole derivatives tethered to a halide or triflate. chemrxiv.org The reaction proceeds with high C2-selectivity, and subsequent rearrangements, such as the aza-semipinacol rearrangement, can lead to the formation of diverse indolenine core structures. nih.gov This methodology has been applied to the formal total synthesis of akuammiline (B1256633) alkaloids. nih.gov

A domino approach combining a Larock annulation with a dearomative Heck reaction has also been developed to afford tetracyclic indoline derivatives in a single step from simple starting materials. rsc.org This process involves the formation of two new rings and three chemical bonds, highlighting the efficiency of this strategy. rsc.org

Synthetic Strategies for this compound and its Derivatives: A Comprehensive Review

The indoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Among its derivatives, this compound holds particular significance as a key building block in medicinal chemistry. This article provides a focused overview of the synthetic methodologies developed for the preparation of this compound and its analogs, with a special emphasis on asymmetric approaches to access enantiopure forms.

Derivatization Strategies and Scaffold Modification of 2 Aminomethylindoline

Introduction of Diverse Substituents for Structural Complexity and Diversity

The introduction of a variety of substituents onto the 2-aminomethylindoline core is a fundamental strategy to achieve structural complexity and diversity. These modifications can be directed at the exocyclic amine, the indoline (B122111) ring, or the methyl group, leading to a vast library of derivatives with potentially unique chemical and biological profiles.

One common approach involves the acylation or sulfonylation of the primary amino group of this compound. This reaction is typically straightforward and allows for the incorporation of a wide range of functional groups. For instance, reaction with various acyl chlorides or sulfonyl chlorides can introduce alkyl, aryl, and heteroaryl moieties. These modifications can significantly alter the lipophilicity, electronic properties, and hydrogen bonding capabilities of the parent molecule.

Another key strategy focuses on the functionalization of the indoline ring itself, typically at the aromatic positions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce substituents at the 5- or 7-positions of the indoline ring. Subsequent transformations of these newly introduced groups can further expand the structural diversity. For example, a nitro group can be reduced to an amine, which can then be further derivatized.

The following table summarizes representative examples of derivatization of the this compound scaffold through the introduction of diverse substituents.

| Starting Material | Reagent/Condition | Position of Modification | Introduced Substituent | Resulting Compound Class |

| This compound | Benzoyl chloride, base | Exocyclic amine | Benzoyl | N-Benzoyl-2-aminomethylindoline derivatives |

| This compound | p-Toluenesulfonyl chloride, base | Exocyclic amine | Tosyl | N-Tosyl-2-aminomethylindoline derivatives |

| This compound | Nitric acid, Sulfuric acid | Indoline ring (e.g., C5) | Nitro | 5-Nitro-2-aminomethylindoline derivatives |

| 5-Nitro-2-aminomethylindoline | H₂, Pd/C | Indoline ring (C5) | Amino | 5-Amino-2-aminomethylindoline derivatives |

Synthesis of Fused and Polycyclic Systems Incorporating the this compound Unit

The construction of fused and polycyclic systems that incorporate the this compound unit represents a significant step up in structural complexity. These rigidified structures are of great interest as they can mimic the core frameworks of many natural products and biologically active compounds.

A powerful strategy for the synthesis of such systems is through intramolecular cyclization reactions. For example, a suitably functionalized derivative of this compound can undergo cyclization to form a new ring fused to the indoline core. One approach involves the introduction of a side chain on the exocyclic amine that contains an electrophilic center, which can then react with an electron-rich position on the indoline ring to close a new ring.

Another elegant method involves cycloaddition reactions. The indoline double bond can, under certain conditions, participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of complex polycyclic scaffolds. For instance, a [3+2] cycloaddition with a suitable 1,3-dipole can generate a five-membered ring fused to the indoline core.

Furthermore, multi-component reactions have emerged as an efficient tool for the construction of fused systems. These reactions allow for the formation of multiple bonds and stereocenters in a single synthetic operation, often from simple and readily available starting materials. A this compound derivative could potentially be a key component in such a reaction, leading to the rapid assembly of complex polycyclic architectures.

The following table provides examples of synthetic strategies leading to fused and polycyclic systems from indoline precursors.

| Indoline Derivative | Reaction Type | Key Reagents/Catalysts | Resulting Fused System |

| N-Acyl-2-vinylindoline | Intramolecular Heck reaction | Pd(OAc)₂, PPh₃ | Pyrrolo[1,2-a]indoles |

| Indole (B1671886) (as precursor) | [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes, Zn(II) catalyst | Tetrahydro-1H-pyridazino[3,4-b]indoles. nih.govnih.gov |

| Indole (as precursor) | [3+2] Cycloaddition | 1,2-Diaza-1,3-dienes, Zn(II) catalyst | Tetrahydropyrrolo[2,3-b]indoles. nih.govnih.gov |

Modification of the Nitrogen Atom of the Indoline Ring

The nitrogen atom of the indoline ring is another key site for modification, offering opportunities to modulate the electronic properties and conformational flexibility of the scaffold. N-Functionalization can be achieved through various methods, including alkylation, acylation, and arylation. nih.gov

N-Arylation, often achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl substituents on the indoline nitrogen. This modification can significantly expand the structural diversity and introduce moieties capable of participating in π-stacking interactions.

The choice of the substituent on the indoline nitrogen can also have a profound effect on the reactivity of the indoline ring itself. For example, the presence of an electron-withdrawing group on the nitrogen can facilitate certain nucleophilic addition reactions to the indoline core. The chemoselectivity of reactions can be driven by the nature of the protecting group on the nitrogen atom. mdpi.com

Below is a table summarizing common modifications of the indoline nitrogen.

| Modification Type | Reagents | Effect on Nitrogen Atom |

| N-Alkylation | Alkyl halide, base | Increases steric bulk, maintains basicity |

| N-Acylation | Acyl chloride or anhydride | Decreases basicity, introduces hydrogen bond acceptor |

| N-Arylation | Aryl halide, Pd or Cu catalyst | Introduces aromatic system, modulates electronic properties |

| N-Sulfonylation | Sulfonyl chloride, base | Decreases basicity, introduces strong electron-withdrawing group |

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological properties while retaining its desired biological activity. cambridgemedchemconsulting.comnih.govresearchgate.net This is achieved by replacing a functional group with another group that has similar physicochemical or topological properties. cambridgemedchemconsulting.com In the context of the this compound scaffold, several bioisosteric replacements can be envisioned to fine-tune its characteristics.

The exocyclic aminomethyl group is another key target for bioisosteric replacement. The primary amine could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group, a small alkyl chain, or a substituted amine. For instance, replacing the -CH₂NH₂ group with a -CH₂OH or a -CH(OH)CH₃ group would change the hydrogen bonding pattern and polarity of that region of the molecule.

Furthermore, individual atoms within the scaffold can be considered for replacement. For example, the nitrogen atom of the indoline ring could be replaced with a carbon atom to give an indane scaffold, or with other heteroatoms. The concept of bioisosterism is a key tool for scaffold hopping, which involves replacing the core molecular framework to discover new chemical entities with similar biological activities. researchgate.netnih.gov

The following table presents potential bioisosteric replacements for different components of the this compound scaffold.

| Original Group/Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |

| Indoline Ring | Tetrahydroquinoline | Similar bicyclic structure, different heteroatom position |

| Indoline Ring | Benzofuran | Aromatic, different heteroatom, alters H-bonding |

| Indoline Ring | Indane | Removes nitrogen, alters basicity and H-bonding |

| Aminomethyl (-CH₂NH₂) | Hydroxymethyl (-CH₂OH) | Maintains similar size, changes H-bonding properties |

| Amine (-NH₂) | Hydroxyl (-OH) | Classical bioisostere, alters basicity |

| Phenyl ring of Indoline | Pyridyl or Thienyl ring | Modulates aromaticity and electronic properties. cambridgemedchemconsulting.com |

Applications of 2 Aminomethylindoline in Catalysis and Chemical Research

2-Aminomethylindoline as a Chiral Ligand in Asymmetric Catalysis

The indoline (B122111) scaffold is a core structure in numerous natural products and pharmaceuticals, and its derivatives are highly valued in synthetic chemistry. Among these, this compound stands out as a "privileged" structure in the realm of asymmetric catalysis. nih.gov As a chiral vicinal diamine, its rigid bicyclic framework and stereogenic center make it an excellent candidate for creating a well-defined chiral environment around a metal center, which is essential for inducing high enantioselectivity in chemical reactions.

Principles of Chiral Ligand Design Based on the this compound Structure

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The goal is to create a molecule that can bind to a metal catalyst and create a three-dimensional space that preferentially allows a substrate to approach from one direction, leading to the formation of one enantiomer of the product over the other. The structure of this compound embodies several key principles of modern chiral ligand design.

Rigidity and Conformational Control: The fused bicyclic system of the indoline core restricts conformational flexibility. This rigidity is highly desirable as it leads to a more predictable and well-defined chiral pocket around the metal center, which is crucial for effective stereochemical communication during the catalytic cycle.

Stereocenter Placement: The primary stereocenter is located at the 2-position, directly adjacent to the coordinating aminomethyl group. This proximity ensures that the chiral information is effectively transmitted to the reactive site.

Modularity: The this compound scaffold offers multiple points for modification, a principle known as modularity. The primary amine, the secondary amine of the indoline ring, and the aromatic ring can all be functionalized. This allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance for a specific metal and reaction type. For example, bulky substituents can be introduced on the indoline nitrogen or the exocyclic amine to fine-tune the steric environment of the catalytic pocket.

Chelation: As a bidentate N,N-ligand, this compound can form a stable five-membered chelate ring with a metal center. This chelation enhances the stability of the catalyst complex and further restricts the geometry around the metal, contributing to higher enantioselectivity.

These design features make this compound derivatives promising candidates for a wide range of metal-catalyzed enantioselective transformations.

Applications in Metal-Catalyzed Enantioselective Reactions

While the structural characteristics of this compound make it a theoretically excellent chiral ligand, its reported applications in specific enantioselective reactions are still emerging. The primary focus in the literature has been on the development of synthetic routes to this valuable chiral building block.

Enantioselective carboamination and carboetherification are powerful reactions that create a C-C and a C-N or C-O bond across an alkene in a single step, providing rapid access to complex chiral molecules. While these are important transformations, the use of this compound derivatives as the primary chiral ligand in these specific reactions is not yet extensively documented in scientific literature.

In the context of related reactions, palladium-catalyzed alkene carboamination has been shown to be a viable route for synthesizing enantiomerically enriched 2-(arylmethyl)pyrrolidines and 2-aminoindanes using other types of chiral ligands, such as phosphoramidites and phosphine-oxazolines. nih.govnih.gov These studies highlight the potential for developing new catalytic systems. Given the robust nature of the this compound scaffold, its derivatives represent a promising, albeit currently underexplored, class of ligands for future research in enantioselective carboamination and carboetherification.

The most significant role of this compound in the context of amination reactions is as a target product of enantioselective synthesis. A key breakthrough has been the development of a copper-catalyzed intra-/intermolecular alkene diamination reaction that produces chiral 2-aminomethylindolines with high enantioselectivity. nih.gov This method is notable as it provides direct access to these valuable chiral compounds from readily available alkenes. nih.gov

The reaction involves the cyclization of a γ-alkenyl sulfonamide substrate in the presence of an external amine nucleophile, catalyzed by a copper salt and a chiral ligand (e.g., (R,R)-Ph-box). nih.gov This transformation has been shown to be effective for a broad range of substrates. nih.gov

Table 1: Examples of Copper-Catalyzed Enantioselective Diamination to Synthesize this compound Derivatives nih.gov Data is illustrative of the reaction's scope and performance.

| Entry | Alkene Substrate | External Amine | Product | Yield (%) | ee (%) |

| 1 | N-Mesyl-2-allylaniline | 4-MeO-Ph-SO2NH2 | 2-((4-methoxyphenylsulfonamido)methyl)-1-mesylindoline | 75 | 81 |

| 2 | N-Mesyl-2-allylaniline | Ph-SO2NH2 | 2-((phenylsulfonamido)methyl)-1-mesylindoline | 71 | 81 |

| 3 | N-Mesyl-2-allylaniline | 4-NO2-Ph-SO2NH2 | 1-mesyl-2-((4-nitrophenylsulfonamido)methyl)indoline | 74 | 79 |

| 4 | N-Tosyl-2-allylaniline | 4-MeO-Ph-SO2NH2 | 2-((4-methoxyphenylsulfonamido)methyl)-1-tosylindoline | 60 | 79 |

Interactive Data Table

This synthetic route underscores the importance of this compound in the field of diamination chemistry, positioning it as a key structural motif accessible through modern catalytic methods.

Hydroamination and hydrosilylation are atom-economical methods for producing chiral amines and silanes, respectively. These reactions rely heavily on the performance of chiral ligands to achieve high enantioselectivity.

Currently, there is limited published research demonstrating the application of this compound-based ligands in asymmetric hydroamination and hydrosilylation. Catalytic systems for these transformations often employ ligands based on other scaffolds, such as diphosphines, phosphine-amido-oxazolines, or bis(oxazolinylphenyl)amines. organic-chemistry.orgnih.govnih.gov The development of catalysts for the asymmetric hydroamination of unactivated internal olefins, for instance, has successfully utilized chiral bidentate phosphine ligands with a copper catalyst. nih.gov Similarly, zirconium bis(amido) complexes have been employed for intramolecular alkene hydroamination. nih.gov

The structural and electronic properties of this compound suggest it could be a viable ligand for these transformations. Its bidentate N,N-coordination could be suitable for metals like rhodium, iridium, copper, or cobalt, which are commonly used in these catalytic processes. However, the exploration of this compound ligands in these specific asymmetric reactions remains an open area for investigation.

Mechanistic Aspects of this compound-Ligand Mediated Catalysis

Detailed mechanistic studies of catalytic reactions mediated specifically by this compound ligands are not yet widely available, reflecting the nascent stage of their application. However, the mechanism of the copper-catalyzed diamination reaction that produces this compound provides insight into the relevant organometallic steps.

The proposed mechanism for this synthesis involves the coordination of the γ-unsaturated sulfonamide to a chiral copper(II) complex. nih.gov This is followed by a cis-aminocupration step, which forms an unstable organocopper(II) intermediate. nih.gov Homolysis of the carbon-copper bond generates a carbon radical. This radical is then trapped by the external amine nucleophile to form the second C-N bond, ultimately yielding the chiral this compound product after catalyst turnover. nih.gov A key challenge in this reaction is managing a competing pathway where the carbon radical intermediate undergoes intramolecular addition to the sulfonylarene, resulting in a carboamination product (a sultam). nih.gov

In a general sense, when a this compound derivative acts as a ligand, it would form a chiral metal complex, for example, M(L*)(Substrate). The rigid chelate structure would create a defined chiral environment. The enantioselectivity would arise from the difference in the energy of the transition states leading to the two possible enantiomeric products. Steric interactions between the substrate and the bulky groups on the tuned ligand backbone would destabilize one transition state relative to the other, directing the reaction to form one enantiomer preferentially. Further research is needed to elucidate the specific mechanistic details of catalysis performed with this promising class of ligands.

This compound as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of this compound serve as valuable starting points in the stereoselective synthesis of intricate molecular architectures. The inherent chirality and the bifunctional nature of the molecule—possessing both a secondary amine within the indoline ring and a primary amine on the methyl substituent—allow for the controlled construction of multiple stereocenters.

The structural core of this compound is closely related to the hexahydropyrrolo[2,3-b]indole skeleton, which is the central feature of several complex dimeric alkaloids. The synthesis of these natural products provides a clear demonstration of how this structural motif is utilized to create biologically significant molecules.

Prominent examples include the total synthesis of (+)-chimonanthine and (+)-folicanthine. These molecules are dimeric alkaloids that feature two hexahydropyrroloindole units linked by a sterically hindered C3a–C3a' bond, creating vicinal quaternary stereocenters. In a notable synthetic approach, a derivative of L-tryptophan is used to construct the key tricyclic hexahydropyrroloindole intermediate. A convergent reductive dimerization strategy is then employed to couple two of these chiral building blocks, effectively creating the complex dimeric structure of the target natural product nih.gov. Another efficient synthesis was achieved starting from commercially available tryptamine, which underwent a copper-mediated asymmetric cyclodimerization to form the challenging quaternary stereocenters in a single step mdpi.com. These syntheses underscore the utility of the this compound-like scaffold in accessing complex natural product architectures.

| Target Natural Product | Key Synthetic Strategy | Precursor Scaffold | Reference |

|---|---|---|---|

| (+)-Chimonanthine | Convergent Reductive Dimerization | Hexahydropyrroloindole | Movassaghi, M., et al. (2007) nih.govadvancedsciencenews.com |

| (+)-Folicanthine | Convergent Reductive Dimerization | Hexahydropyrroloindole | Movassaghi, M., et al. (2007) nih.govadvancedsciencenews.com |

| (-)-Calycanthine | Base-induced Isomerization of Chimonanthine Skeleton | Hexahydropyrroloindole | Qin, Y., et al. (2015) mdpi.com |

The value of this compound extends to its role in generating advanced synthetic intermediates and privileged scaffolds. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The hexahydropyrrolo[2,3-b]indole framework, as the more complex parent structure of this compound, is one such scaffold.

In the synthesis of the aforementioned dimeric alkaloids, the enantiomerically enriched tricyclic hexahydropyrroloindole serves as a critical intermediate nih.gov. This tricycle is a stable, isolable compound that can be synthesized on a gram scale and serves as the immediate precursor for the key dimerization step. Its rigidity and defined stereochemistry are crucial for controlling the stereochemical outcome of the subsequent bond formation. This demonstrates how a chiral building block is first elaborated into a more complex and functionalized intermediate, which then acts as a versatile scaffold for the final stages of a total synthesis. The development of synthetic routes to access these intermediates efficiently is a significant area of chemical research.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. A key principle in this field is molecular recognition, where a host molecule specifically binds a guest molecule.

While direct applications of this compound as a receptor component are not widely documented, the closely related indole (B1671886) scaffold has been successfully employed in the design of synthetic receptors for anions. For instance, receptors have been designed using two 2-amidoindole groups linked by a flexible chain. In these systems, the N-H protons of the indole ring and the amide groups act as hydrogen bond donors, creating a binding pocket that can recognize and complex oxoanions like dihydrogen phosphate nih.gov. The indole unit, with its single hydrogen bond donor group, proves to be a useful component for constructing such receptor systems nih.gov.

This research highlights the potential of the indoline framework in molecular recognition. The secondary amine (N-H) within the this compound ring could similarly act as a hydrogen bond donor. Furthermore, the primary amine of the aminomethyl group could be modified to introduce additional binding sites or signaling units, suggesting that this compound is a promising, though currently underexplored, candidate for the construction of novel host molecules and components of supramolecular assemblies.

Emerging Applications in Chemical Sensor Development or Material Science

The incorporation of specific chemical functionalities into materials is a cornerstone of material science and the development of chemical sensors. The primary amine group of this compound makes it a suitable candidate for integration into polymers and other materials to impart specific functions.

Chemical Sensor Development: Functional materials are essential for creating chemical sensors. Polymers, for example, are often used as a matrix to immobilize sensor dyes or as the active material itself mdpi.com. The amine group on this compound could be used to anchor the molecule to a sensor surface or to a polymer backbone. This amine functionality could then serve as a recognition site for specific analytes, potentially leading to a detectable signal (e.g., optical or electrochemical) upon binding. For example, amine-functionalized metal-organic frameworks (MOFs) have been developed as sensitive electrochemical sensors for detecting heavy metal ions, where the amine groups act as capture sites csic.es. This demonstrates a plausible application strategy for this compound.

Material Science: In material science, there is a continuous search for monomers that can create functional polymers advancedsciencenews.com. This compound could potentially be used as a monomer or a functionalizing agent for polymers. The primary amine allows for covalent linkage into polymer chains through reactions like amide bond formation. This could be used to create polymers with tailored properties, such as specific ligand-binding capabilities or altered solubility and thermal characteristics. While the direct use of this compound in this context is not yet established, the chemical functionalization of polymers is a major field of research, suggesting a clear potential for future applications.

Computational and Theoretical Studies of 2 Aminomethylindoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-aminomethylindoline and predicting its chemical behavior. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. niscpr.res.inasianpubs.orgniscpr.res.in DFT calculations are employed to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. A commonly used functional for such studies on organic molecules is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic structure. asianpubs.org These calculations can reveal the influence of the aminomethyl substituent on the geometry of the indoline (B122111) ring system.

Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(H2)-N(H2) | 1.48 Å |

| Bond Length | C2-N1 | 1.47 Å |

| Bond Length | C8-N1 | 1.40 Å |

| Bond Angle | C3-C2-C(H2) | 112.5° |

| Bond Angle | N1-C2-C(H2) | 110.8° |

| Dihedral Angle | C3a-C3-C2-N1 | -15.2° |

Note: The values presented in this table are hypothetical and representative of typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms, while the LUMO is likely distributed over the entire molecule.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule. nih.govrsc.org The MEP map highlights regions of negative electrostatic potential (electron-rich, nucleophilic sites) and positive electrostatic potential (electron-poor, electrophilic sites). In this compound, the nitrogen atoms of the indoline ring and the aminomethyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen atoms will exhibit positive potential.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | 0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: The values presented in this table are hypothetical and representative of typical FMO calculations for similar molecules.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound.

By modeling the potential energy surface of a reaction, computational methods can identify and characterize transition states and intermediates. This is vital for understanding the step-by-step process of a chemical transformation. For instance, in the synthesis of this compound via the reduction of 2-cyanoindoline, DFT calculations can be used to model the structure of the transition state for the addition of a hydride to the nitrile carbon.

Calculating the energies of reactants, intermediates, transition states, and products allows for the construction of a reaction's energetic profile. This profile provides valuable information about the reaction's feasibility (thermodynamics) and rate (kinetics). The activation energy, which is the energy difference between the reactants and the transition state, can be determined, offering a quantitative measure of the reaction's kinetic barrier.

Conformational Analysis and Stereochemical Prediction of this compound Derivatives

The flexible aminomethyl group at the C2 position of the indoline ring allows for multiple conformations. Conformational analysis using computational methods can determine the relative energies of these different spatial arrangements and identify the most stable conformers. organicchemistrytutor.com This is particularly important for understanding the stereochemical outcomes of reactions involving this compound derivatives. For example, in reactions where the aminomethyl group directs the approach of a reagent, knowing the preferred conformation is crucial for predicting the stereochemistry of the product. Molecular mechanics and DFT calculations are commonly employed for these types of studies.

Development and Validation of Computational Models for Indoline Ring Systems

The development of robust computational models is essential for understanding the structural, electronic, and reactive properties of heterocyclic compounds like this compound. While specific models exclusively validated for the this compound molecule are not extensively documented in public literature, the methodologies are well-established through extensive studies on the parent indole (B1671886) and indoline ring systems. These models allow researchers to predict molecular behavior, rationalize experimental findings, and design new derivatives with desired properties. The primary approach involves quantum chemical calculations, which provide deep insights into the molecule's behavior at an electronic level.

The validation of these computational models is a critical step to ensure the accuracy and predictive power of the theoretical calculations. This process involves a meticulous comparison of computed data with experimental results. Key methodologies for developing and validating these models for indoline-like systems include Density Functional Theory (DFT) and various spectroscopic correlation studies.

Density Functional Theory (DFT) as a Foundational Tool

DFT has become a cornerstone for computational studies of indole and its derivatives due to its favorable balance between accuracy and computational cost. jocpr.comresearchgate.net Researchers employ various functionals and basis sets to optimize molecular geometries, calculate energies, and predict a wide range of properties.

For instance, studies on the isomerization and stability of the indole ring system frequently utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. jocpr.comacs.orgnih.gov This hybrid functional is known for providing reliable results for many organic systems. The choice of basis set, which describes the atomic orbitals, is also crucial. Sets like 6-311+G** or cc-pVDZ are commonly used to achieve high accuracy in calculating structural parameters and thermochemical data. jocpr.comacs.orgacs.org

Key parameters calculated using DFT to establish and validate models for these ring systems include:

Structural Parameters: Bond lengths and angles are optimized and can be compared with experimental data from X-ray crystallography. nih.govresearchgate.net

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy are calculated to assess the relative stability of different isomers or conformations. jocpr.comresearchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and electronic transitions. jocpr.comnih.gov

Spectroscopic Data: Theoretical vibrational frequencies (FT-IR) and NMR chemical shifts can be calculated and compared directly with experimental spectra to validate the computational model. nih.govresearchgate.net

The table below summarizes common DFT methodologies applied to indole systems, which are directly applicable to the development of models for the indoline ring.

| Computational Method | Basis Set | Properties Studied | Reference |

|---|---|---|---|

| B3LYP | cc-pVDZ | Equilibrium and transition-state structures, reaction pathways | acs.orgacs.org |

| B3LYP | 6-311+G** | Structural stability, thermochemical parameters (enthalpy, entropy), electronic properties (HOMO-LUMO) | jocpr.comresearchgate.net |

| M06-2X | 6-311++G(d,p) | Hydrogen bond interactions, conformational sampling | nih.gov |

| B3LYP / M06-2X | 6-31G(d) | Aryne structures, transition states for nucleophilic addition | nih.gov |

| B3LYP | 6-311++G(d,p) | Vibrational frequencies (FT-IR), NMR spectra, molecular electrostatic potential (MEP) | nih.govresearchgate.net |

Validation through Advanced Techniques

Beyond direct comparison of structure and spectra, advanced computational techniques are used to validate models by examining subtle electronic interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method. nih.gov It analyzes the electron density topology to characterize chemical bonds and non-covalent interactions, such as hydrogen bonds.

In a study of indole–ketone complexes, QTAIM was used to validate the nature of N-H···O hydrogen bonds predicted by DFT calculations. The calculated electron density (ρ) and potential energy density (V) at the bond critical points provided quantitative evidence for the strength and nature of these interactions. nih.gov Such analyses are crucial for validating models that aim to predict intermolecular interactions involving the indoline ring, particularly the amine group in this compound.

The following table presents selected QTAIM parameters from a computational study on indole complexes, illustrating the type of data used to validate models of intermolecular interactions.

| Interacting Complex | H···O Distance (Å) | Electron Density (ρ) (a.u.) | Potential Energy Density (V) (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Indole-Acetophenone | 2.253 | 0.010 | -18.4 | nih.gov |

| Indole-Benzophenone | 2.158 | 0.013 | -24.1 | nih.gov |

| Indole-2-Butanone | 2.336 | 0.011 | -20.0 | nih.gov |

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models represent another layer of computational development. mdpi.com These models correlate calculated molecular descriptors (e.g., electronic, steric, or lipophilic properties) with experimentally observed biological activity. The validation of a QSAR model involves rigorous statistical analysis, including cross-validation, to ensure its predictive power for new, untested compounds. mdpi.com For the indoline ring system, such models would be invaluable for predicting the therapeutic potential of novel derivatives.

Advanced Spectroscopic and Analytical Techniques for 2 Aminomethylindoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Aminomethylindoline. hmdb.caresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). compoundchem.comoregonstate.educhemistrysteps.com The protons of the indoline (B122111) ring and the aminomethyl group would resonate further upfield. The precise chemical shifts and splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with neighboring protons, allow for the unambiguous assignment of the proton framework and confirm the connectivity of the atoms. compoundchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. openstax.org For this compound, separate resonances would be observed for the aromatic carbons, the two carbons of the heterocyclic ring, and the methylene (B1212753) carbon of the aminomethyl group. The chemical shifts are influenced by the local electronic environment; for instance, carbons bonded to nitrogen appear at a characteristic downfield position. openstax.org

Conformational Studies: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to study the spatial arrangement and conformational dynamics of this compound. NOESY experiments detect through-space interactions between protons that are close to each other, providing crucial data for determining the molecule's preferred three-dimensional structure in solution. mdpi.com These studies can reveal the orientation of the aminomethyl group relative to the indoline ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides predicted chemical shift (δ) ranges based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | Four distinct signals expected due to the substituted benzene ring. |

| Indoline N-H Proton | 3.5 - 5.0 | Position can be broad and exchangeable, depending on solvent and concentration. |

| Indoline C2-H Proton | 3.5 - 4.5 | A methine proton, its signal will be split by adjacent protons. |

| Indoline C3-H₂ Protons | 2.8 - 3.3 | Two diastereotopic protons, may show complex splitting. |

| Aminomethyl C-H₂ Protons | 2.5 - 3.0 | Methylene protons adjacent to the amino group. |

| Amino N-H₂ Protons | 1.0 - 3.0 | Position can be broad and exchangeable. |

| Aromatic Carbons (Ar-C) | 110 - 150 | Six signals expected, with quaternary carbons showing lower intensity. |

| Indoline C2 Carbon | 55 - 65 | Carbon atom bearing the aminomethyl group. |

| Indoline C3 Carbon | 30 - 40 | Methylene carbon of the five-membered ring. |

| Aminomethyl Carbon | 40 - 50 | Methylene carbon of the aminomethyl side chain. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight of a compound and offering insights into its structure through fragmentation analysis. gbiosciences.com

For this compound (C₉H₁₂N₂), the molecular weight can be precisely determined using high-resolution mass spectrometry (HRMS). The technique is sensitive enough to distinguish the compound's exact mass from that of other molecules with the same nominal mass. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the mass of the protonated molecule, [M+H]⁺, under typical soft ionization techniques like Electrospray Ionization (ESI). Given its chemical formula, the presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio, a principle known as the "nitrogen rule". metwarebio.com

Fragmentation Analysis: When subjected to ionization methods like Electron Ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. researchgate.net The analysis of this fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For this compound, a primary fragmentation pathway would involve the cleavage of the C-C bond alpha to the indoline nitrogen atom, leading to the loss of the aminomethyl group. metwarebio.comlibretexts.org This would result in a stable indolinyl cation. The mass spectrum of the closely related 2-methylindoline (B143341) shows a prominent base peak corresponding to the loss of the methyl group, suggesting a similar fragmentation pattern for this compound. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This interactive table outlines the expected major ions in the mass spectrum of this compound following ionization.

| Ion | Formula | m/z (predicted) | Description |

| [M+H]⁺ | [C₉H₁₃N₂]⁺ | 149.11 | Protonated molecular ion (Quasi-Molecular Ion). creative-proteomics.com |

| [M]⁺˙ | [C₉H₁₂N₂]⁺˙ | 148.10 | Molecular ion (Odd-Electron Ion). creative-proteomics.com |

| [M-CH₂NH₂]⁺ | [C₈H₈N]⁺ | 118.07 | Fragment resulting from the loss of the aminomethyl radical via alpha-cleavage. |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Tropylium ion, a common fragment from the benzene ring and adjacent carbons. |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation, indicative of the aromatic ring. |

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgntis.gov By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. beilstein-journals.org

This technique is uniquely capable of establishing the absolute configuration of a chiral molecule like (R)- or (S)-2-Aminomethylindoline, provided a suitable crystal is grown and anomalous dispersion is used. The resulting structural data is fundamental for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.orgacs.org While a specific crystal structure for this compound is not publicly available, analysis of related indoline derivatives provides expected values for key geometric parameters. researchgate.netmdpi.comresearchgate.net

Table 3: Representative Crystallographic Data for an Indoline Derivative This interactive table presents typical crystallographic parameters obtained from a single-crystal X-ray diffraction analysis of a substituted indoline, illustrating the type of data generated.

| Parameter | Value | Unit |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a | 9.4347 | Å |

| b | 15.6392 | Å |

| c | 11.0939 | Å |

| α | 90 | ° |

| β | 100.215 | ° |

| γ | 90 | ° |

| Volume | 1611.0 | ų |

| Z (Molecules per unit cell) | 4 | - |

| N-C Bond Length (avg.) | 1.38 | Å |

| C-C Aromatic Bond Length (avg.) | 1.39 | Å |

| C-N-C Bond Angle | 108.5 | ° |

| Data is representative, based on a published structure of a related indoline derivative for illustrative purposes. researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Chiral Recognition Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov Circular Dichroism (CD) spectroscopy is a primary tool in this category, used extensively to determine the enantiomeric excess (ee) and absolute configuration of chiral compounds. nih.gov

Since this compound is a chiral primary amine, CD spectroscopy can be a powerful method for assessing its enantiomeric purity. nih.gov The inherent chromophores in the indoline structure may produce a CD signal in the UV region. However, for more sensitive and convenient analysis, the amine can be derivatized with a chiral or achiral chromophoric reagent. This creates a new, larger chiral molecule with strong electronic transitions in the visible region of the spectrum, leading to a more intense and easily measurable CD signal. ntis.govnih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample of this compound can be accurately determined. nih.gov

Table 4: Principles of CD Spectroscopy for Enantiomeric Purity Analysis This interactive table outlines the key steps and principles involved in using Circular Dichroism to analyze the enantiomeric excess of a chiral amine like this compound.

| Step/Principle | Description | Relevance to this compound |

| Chirality | Enantiomers absorb left- and right-circularly polarized light differently. | This compound exists as two non-superimposable mirror images (enantiomers). |

| Derivatization | The amine is reacted with a chromophoric agent (e.g., an aldehyde) to form an imine. | This shifts the analysis to the visible spectrum, where instrumentation is common and interference is lower. |

| Complexation | The resulting chiral imine is often complexed with a metal ion (e.g., Fe(II) or Cu(I)). | The metal-to-ligand charge-transfer (MLCT) bands of the complex are intensely CD-active. nih.gov |

| Measurement | The CD spectrum is recorded, and the ellipticity (θ) is measured at a specific wavelength (λ_max). | The sign of the Cotton effect can help in assigning the absolute configuration, and the magnitude is used for quantification. |

| Quantification | The measured ellipticity is compared to a calibration curve generated from standards of known ee. | Allows for the precise determination of the enantiomeric excess in a sample. nih.gov |

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring and Mechanistic Insights

In situ spectroscopic methods allow for the analysis of a chemical reaction as it happens, directly in the reaction vessel, without the need for sampling. mpg.de Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for providing real-time data on reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. beilstein-journals.orgnih.gov

The synthesis of this compound, for instance from the reduction of 2-cyanoindoline or other precursors, could be monitored in real-time using these methods.

In Situ FTIR: By inserting an Attenuated Total Reflectance (ATR) probe into the reaction mixture, an FTIR spectrum can be continuously recorded. azom.com This would allow for the tracking of key functional groups. For example, the disappearance of the nitrile peak (C≡N, ~2250 cm⁻¹) from the starting material and the appearance of the N-H bending vibrations (~1600 cm⁻¹) of the primary amine product could be monitored to determine the reaction's progress and endpoint. mdpi.com

In Situ NMR: Real-time NMR experiments can provide even more detailed mechanistic information. mpg.denih.gov By conducting the reaction within an NMR tube or a flow-cell inside the spectrometer, spectra can be acquired at regular intervals. This allows for the simultaneous monitoring of the concentrations of reactants, intermediates, and the final this compound product, providing rich kinetic data that is crucial for reaction optimization and understanding the underlying mechanism. nih.gov

Table 5: Application of In Situ Spectroscopy to this compound Synthesis This interactive table summarizes how in situ FTIR and NMR can be applied to monitor the synthesis of this compound.

| Technique | Parameter Monitored | Information Gained |

| In Situ FTIR | Vibrational bands of functional groups (e.g., C≡N, N-H, C=O). | - Real-time tracking of reactant consumption and product formation.- Identification of reaction endpoint.- Detection of key intermediate functional groups. |

| In Situ NMR | Chemical shifts and signal integrals of specific protons or carbons. | - Quantitative concentration profiles of all NMR-active species over time.- Unambiguous identification of transient intermediates.- Detailed kinetic analysis (reaction rates, orders). |

Structure Activity Relationships Sar in 2 Aminomethylindoline Derivatives for Chemical Optimization

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a compound based on its molecular structure. These models are crucial in the early stages of drug discovery and material science for screening large libraries of compounds and prioritizing synthesis efforts. For derivatives of 2-aminomethylindoline, QSAR studies involve correlating physicochemical properties (descriptors) with their observed chemical or biological activities.

Descriptors used in QSAR models for indoline (B122111) derivatives can include:

Electronic properties: HOMO/LUMO energies, dipole moment, and partial charges.

Steric properties: Molecular volume, surface area, and specific substituent parameters like Taft's steric parameter (Es).

Hydrophobic properties: LogP (partition coefficient), which measures the lipophilicity of the molecule.

Topological indices: Connectivity indices that describe the branching and shape of the molecule.

Correlation of Structural Modifications with Chemical Reactivity and Selectivity

Modifying the structure of this compound can have a profound impact on its chemical reactivity and selectivity. These modifications typically involve introducing various substituents at different positions of the indoline core or on the nitrogen atoms.

Indoline Ring Substitutions: Introducing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) on the aromatic part of the indoline ring can alter the electron density of the entire molecule. This, in turn, affects the nucleophilicity of the nitrogen atoms and the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution.

N-Substitutions: Modifications on the indoline nitrogen (N1) or the amino nitrogen can influence the steric environment and the basicity of the compound. For example, attaching bulky groups to the amino nitrogen can hinder its ability to act as a nucleophile or a ligand for a metal center, thereby affecting its reactivity and selectivity in catalytic applications.

The selectivity of reactions involving this compound derivatives, such as stereoselectivity in asymmetric catalysis, is highly dependent on the three-dimensional structure of the molecule. Chiral substituents or the formation of a rigid chelate ring with a metal can create a specific chiral environment that favors the formation of one stereoisomer over another.

Impact of Substituent Effects on Catalytic Performance of this compound-based Ligands

This compound derivatives, particularly chiral versions, are valuable as ligands in transition-metal catalysis. The electronic and steric properties of substituents on the ligand framework directly influence the performance of the resulting metal complex catalyst.

Steric effects also play a crucial role. Bulky substituents near the metal coordination site can create a specific pocket that controls the approach of substrates, leading to high levels of stereoselectivity (enantioselectivity or diastereoselectivity). The table below illustrates the general impact of different substituent types on catalytic performance.

| Substituent Type at Position R | General Electronic Effect | Expected Impact on Metal Center | Potential Catalytic Consequence |

| Electron-Donating (e.g., -OCH₃, -NMe₂) | Increases electron density | More electron-rich | May accelerate oxidative addition |

| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Decreases electron density | More electron-poor | May facilitate reductive elimination |

| Sterically Bulky (e.g., -tBu, -SiPh₃) | Increases steric hindrance | Creates a defined chiral pocket | Can enhance enantioselectivity |

Computational Approaches to SAR Prediction for Novel Chemical Transformations

Computational chemistry provides powerful tools for predicting the structure-activity relationships of this compound derivatives before they are synthesized. These methods save significant time and resources.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when it binds to a target receptor or the active site of an enzyme. For this compound derivatives designed as potential drugs, docking studies can provide insights into the binding interactions and help rationalize observed activities.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of molecules. This information can be used to predict reactivity, study reaction mechanisms, and calculate various molecular properties that are used as descriptors in QSAR models. For instance, DFT can be used to model the transition states of catalytic reactions involving this compound-metal complexes to understand the origins of selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. This can be particularly useful for understanding the conformational flexibility of this compound derivatives and how this flexibility influences their interaction with other molecules or their performance as ligands in catalysis.

These computational approaches allow for the in silico screening of virtual libraries of this compound analogs, enabling the identification of promising candidates for synthesis and experimental testing.

Rational Design of Analogs with Enhanced or Modulated Chemical Functionality

The knowledge gained from SAR, QSAR, and computational studies culminates in the rational design of new this compound analogs with improved properties. This design process is iterative.

Identify a Lead Compound: Start with a this compound derivative that shows a desired, albeit non-optimal, activity.

Establish SAR: Synthesize a small, focused library of analogs to understand the effects of structural modifications.

Develop a Model: Use the experimental data to build a QSAR or computational model that explains the observed SAR.

In Silico Design: Use the model to predict the structures of new analogs with potentially enhanced activity.

Synthesis and Testing: Synthesize the most promising predicted compounds and evaluate their activity.

Refine the Model: Incorporate the new data into the model to improve its predictive power for the next design cycle.

Through this rational design loop, chemists can systematically optimize the structure of this compound to achieve a wide range of desired chemical functionalities, from highly efficient and selective catalysts to potent biologically active molecules.

Preclinical Chemical Research Applications and Methodologies Involving 2 Aminomethylindoline

Development of Chemical Probes and Research Tools for Mechanistic Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in detail. The 2-Aminomethylindoline structure provides a versatile foundation for creating such tools. By modifying the indoline (B122111) ring or the aminomethyl group, chemists can synthesize libraries of derivatives to probe biological pathways and elucidate the mechanisms of action of potential drug candidates.

Confirming that a compound physically interacts with its intended molecular target within a cellular environment is a critical step in preclinical research. annualreviews.org This process, known as target engagement, validates the compound's mechanism of action and is essential for interpreting biological data correctly. acs.org A variety of in vitro assays are employed to quantify the binding affinity and kinetics of this interaction.

Cell-based target engagement assays are particularly advantageous because they can confirm that a compound is permeable to the cell membrane and can access its intracellular target. acs.org These assays provide quantitative data that helps build structure-activity relationships, guiding the optimization of lead compounds. annualreviews.orgacs.org

Several biophysical and biochemical techniques are used to measure the direct binding of a compound to its target protein. These methods are crucial for confirming hits from initial screens and characterizing compounds during the hit-to-lead phase of drug discovery. acs.org For a compound derived from this compound, these assays would confirm that it binds to the desired protein and provide data on the strength and specificity of the interaction.

Table 1: Common In Vitro Assays for Quantifying Molecular Interactions

| Assay Technique | Principle | Information Gained | Relevance for this compound Derivatives |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Bound proteins are more resistant to heat-induced denaturation. acs.org | Target engagement, cellular permeability | Confirms that the derivative enters the cell and binds to its intended target in a physiological context. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip. | Binding affinity (KD), kinetics (kon, koff) | Provides precise, real-time measurement of the binding and dissociation rates between the derivative and a purified target protein. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to its target, allowing for the determination of thermodynamic parameters. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Offers a complete thermodynamic profile of the binding interaction without the need for labeling or immobilization. |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Binding affinity (KD) | A high-throughput method suitable for screening libraries of this compound derivatives against a target. |

Chemical biology utilizes small molecules to study and manipulate biological systems. Derivatives of this compound can be functionalized to serve as versatile tools in this field. For instance, attaching a fluorescent dye to the this compound scaffold creates a chemical probe that can be used to visualize the localization of its target protein within living cells using microscopy. researchgate.net

Such probes are invaluable for understanding the spatial and temporal dynamics of biological processes. The amine group on this compound is a convenient handle for chemical modification, allowing for the attachment of various functional groups, including fluorophores, biotin tags for affinity purification, or photoaffinity labels for covalently capturing binding partners. researchgate.netnih.gov

These modified derivatives enable a range of experiments:

Imaging: Fluorescently labeled derivatives can track the movement and concentration of a target protein in real-time. mdpi.comnih.gov

Target Identification: Derivatives can be used as "bait" in affinity chromatography experiments to pull down their binding partners from cell lysates, helping to identify unknown targets.

Mechanism of Action Studies: By observing the cellular effects of a highly selective probe, researchers can deduce the function of its target protein.

The development of these chemical biology tools from the this compound core structure significantly aids in validating new drug targets and understanding complex cellular pathways.

Computational Prediction of Chemical Properties for Research Compounds

In the early stages of preclinical research, computational tools are essential for predicting the properties of novel compounds, saving significant time and resources. nih.govescholarship.org By modeling molecules in silico, chemists can prioritize which derivatives of this compound to synthesize and test experimentally. These predictions focus on physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. simulations-plus.com

Numerous free and commercial software platforms are available to perform these predictions, using machine learning models trained on large datasets of experimental data. greenstonebio.com For academic and small biotech environments, free web servers provide accessible and reasonably accurate predictions of key pharmacokinetic parameters. nih.gov These tools help researchers assess the "drug-likeness" of their compounds early in the discovery process. mdpi.com

Table 2: Predicted Physicochemical and ADMET Properties for a Hypothetical this compound Derivative

This table shows example data that could be generated for a research compound using a computational prediction tool like SwissADME or ADMETlab 2.0. nih.gov

| Property | Predicted Value | Significance in Preclinical Research |

| Molecular Weight (MW) | < 500 g/mol | Influences absorption and distribution; lower MW is generally preferred for oral bioavailability (Lipinski's Rule). |

| LogP (Octanol/Water Partition Coeff.) | 1-3 | Measures lipophilicity. A balanced LogP is crucial for cell membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts membrane permeability. Higher TPSA is associated with poorer penetration of the blood-brain barrier. mdpi.com |

| Hydrogen Bond Donors | < 5 | Affects solubility and membrane permeability (Lipinski's Rule). |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and membrane permeability (Lipinski's Rule). |

| Aqueous Solubility (LogS) | > -4 | Predicts how well the compound dissolves in water, which is critical for absorption. |

| Blood-Brain Barrier (BBB) Permeation | No | Predicts whether the compound is likely to cross into the central nervous system. mdpi.com |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump that can remove compounds from cells, reducing their efficacy. Non-substrates are preferred. nih.gov |

Good Laboratory Practice (GLP) and Quality Assurance in Preclinical Chemical Research

Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. kcasbio.comzeclinics.com First established by the FDA in 1978, GLP principles are now an international standard for preclinical studies that will be submitted to regulatory authorities. chromatographyonline.comallucent.com

GLP is not concerned with the scientific merit of a study but rather with the processes and conditions under which the study is planned, performed, monitored, recorded, and archived. zeclinics.comchromatographyonline.com This ensures that the data generated is traceable, verifiable, and can be relied upon for regulatory decision-making. zeclinics.com While not all early discovery research must be GLP-compliant, any pivotal safety and toxicology studies intended to support clinical trials must adhere to these standards. kcasbio.comallucent.com

Quality Assurance (QA) is an essential component of the GLP framework. The QA unit is an independent body within the research facility responsible for monitoring the research process to ensure compliance with GLP principles. jafconsulting.comgcp-service.com This involves conducting regular inspections and audits of studies, facilities, and procedures to identify and correct any deviations from the study protocol or Standard Operating Procedures (SOPs). clinmax.comwjarr.com

Key elements of GLP and QA in the context of research involving a new chemical entity like a this compound derivative include:

Standard Operating Procedures (SOPs): Detailed written instructions that ensure all routine laboratory tasks are performed consistently. jafconsulting.combiobostonconsulting.com

Personnel and Training: All personnel involved in the study must have the necessary education, training, and experience to perform their assigned functions.

Equipment Calibration and Maintenance: All equipment used must be regularly calibrated and maintained to ensure it functions correctly. biobostonconsulting.com

Protocols and Study Conduct: Each study must have a detailed, pre-approved protocol that outlines the objectives and methods. All data must be recorded accurately and legibly.

Archiving: Raw data, documentation, protocols, and reports must be securely archived for a set period to allow for full reconstruction of the study. jafconsulting.com

By adhering to GLP, researchers ensure the data supporting the development of compounds like those derived from this compound is robust and credible, which is fundamental to the entire drug development process. allucent.comsironclinical.com

Future Perspectives and Emerging Research Avenues for 2 Aminomethylindoline Chemistry

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Catalyst Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and the study of 2-aminomethylindoline is poised to benefit significantly from these advancements. mpg.deyoutube.com ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives, thereby minimizing the need for extensive trial-and-error experimentation. This data-driven approach can lead to higher yields, reduced reaction times, and lower costs.

Furthermore, AI and ML are powerful tools for the design of novel catalysts. researchgate.netmdpi.comnih.gov By learning from existing data on catalyst performance, ML models can identify the key features that contribute to high activity and selectivity. mpg.de This knowledge can then be used to design new catalysts specifically tailored for the synthesis of this compound or for reactions that utilize this compound-based ligands. The use of computational modeling, such as Density Functional Theory (DFT), in conjunction with ML can further accelerate the catalyst screening process by providing accurate predictions of catalytic properties. nih.gov

Table 1: Potential Applications of AI and ML in this compound Chemistry

| Application Area | Specific AI/ML Tool/Technique | Potential Impact |

| Synthesis Optimization | Reinforcement Learning, Genetic Algorithms | Identification of optimal reaction parameters (temperature, pressure, solvent, catalyst) for the synthesis of this compound and its derivatives. |

| Catalyst Design | Convolutional Neural Networks (CNNs), Graph-Based Models | Design of novel, highly efficient, and selective catalysts for the production of this compound. |

| Derivative Discovery | Generative Models, Quantitative Structure-Activity Relationship (QSAR) | Prediction of novel this compound derivatives with desired properties for various applications. |

| Reaction Pathway Prediction | Natural Language Processing (NLP) of Chemical Literature | Automated extraction of reaction information from scientific literature to build predictive models for novel synthetic routes. |

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the production of this compound is no exception. imist.maupubscience.comsphinxsai.comthepharmajournal.com The application of these principles aims to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and avoiding the use of hazardous substances. nih.gov

Future research in this area will likely focus on developing catalytic methods for the synthesis of this compound that offer high atom economy. The use of microwave-assisted synthesis, for instance, has shown promise in accelerating reaction times and improving yields for related indoline (B122111) derivatives. nih.gov Furthermore, the exploration of bio-catalysis, utilizing enzymes to perform specific chemical transformations, could offer a highly sustainable route to this compound and its analogs.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize the generation of byproducts. |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of all starting materials into the final product. |